molecular formula C17H25BrN2O4S B12639866 tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate CAS No. 1002360-26-0

tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate

Cat. No.: B12639866
CAS No.: 1002360-26-0
M. Wt: 433.4 g/mol
InChI Key: MZPNPXYVZGJUSH-CYBMUJFWSA-N
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Description

tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group, a 2-bromobenzenesulfonamide moiety, and a stereogenic center at the 3-position of the piperidine ring. The sulfonamide group is linked to the piperidine via a methylene bridge, creating a conformationally constrained structure. This compound is structurally characterized by its electron-withdrawing 2-bromo substituent on the aromatic ring, which influences electronic properties and reactivity.

Properties

CAS No.

1002360-26-0

Molecular Formula

C17H25BrN2O4S

Molecular Weight

433.4 g/mol

IUPAC Name

tert-butyl (3S)-3-[[(2-bromophenyl)sulfonylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-6-7-13(12-20)11-19-25(22,23)15-9-5-4-8-14(15)18/h4-5,8-9,13,19H,6-7,10-12H2,1-3H3/t13-/m1/s1

InChI Key

MZPNPXYVZGJUSH-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNS(=O)(=O)C2=CC=CC=C2Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.

    Attachment of the Bromobenzene Sulfonyl Group: This step involves a sulfonylation reaction where the bromobenzene sulfonyl chloride reacts with the piperidine derivative.

    Formation of the Carboxylate Ester: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the bromobenzene sulfonyl group.

    Substitution: The bromine atom in the bromobenzene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the bromobenzene sulfonyl group.

    Substitution: Substituted derivatives of the bromobenzene moiety.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used in studies to understand the interactions of sulfonyl-containing compounds with biological molecules.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Application Reference
tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate 2-Bromobenzenesulfonamide ~426.3 (estimated) Bromine enhances electrophilicity; sulfonamide improves binding to enzymes Potential enzyme inhibition or medicinal chemistry
tert-Butyl (S)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate Chloro-pyrimidoindole, methylamino ~484.9 Bulky heterocyclic substituent; chiral center Chiral stationary phases in HPLC
tert-Butyl (S)-3-(((4-Bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate 4-Bromo-2-nitroaniline ~438.3 Nitro (electron-withdrawing) and bromo substituents Bromodomain inhibitors (structure-guided drug design)
tert-Butyl (S)-2-(((S)-1-(allyloxy)-3-(4-fluorophenyl)-1-oxopropan-2-yl)carbamoyl)piperidine-1-carboxylate Allyloxy, fluorophenyl, carbamoyl ~434.5 Fluorine enhances lipophilicity; allyloxy aids in crosslinking Antimicrobial agents
tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate Methylamino 214.3 Minimal substituent complexity; compact structure Intermediate in peptidomimetic synthesis

Electronic and Steric Effects

  • Bulkier substituents (e.g., pyrimidoindole in ) reduce solubility but improve chiral recognition in HPLC applications.

Biological Activity

tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate, also known as CAS No. 1002360-22-6, is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a carboxylic acid group, and a sulfonamide moiety, making it an interesting candidate for pharmacological studies. The unique structural characteristics of this compound suggest various applications in medicinal chemistry, particularly as enzyme inhibitors and receptor ligands.

Chemical Structure and Properties

The molecular formula of this compound is C16H23BrN2O4SC_{16}H_{23}BrN_{2}O_{4}S, with a molecular weight of 419.3 g/mol. Its IUPAC name reflects its complex structure, which includes a tert-butyl ester and a brominated phenyl sulfonamide.

PropertyValue
Molecular Formula C16H23BrN2O4S
Molecular Weight 419.3 g/mol
IUPAC Name This compound
CAS Number 1002360-22-6

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. The presence of the sulfonamide group suggests that this compound may interact with biological targets involved in various signaling pathways, especially those related to neurological and inflammatory conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The sulfonamide moiety can facilitate interactions with target proteins, potentially leading to inhibition of pathways involved in disease progression.

Case Studies and Research Findings

Several studies have investigated the biological implications of related compounds, providing insights into the potential effects of this compound:

  • Enzyme Inhibition : Similar sulfonamide compounds have demonstrated inhibitory effects on various enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). These enzymes are crucial in processes like tumor growth and metastasis.
  • Anticancer Activity : Compounds with related structures have shown promising results against different cancer cell lines. For instance, studies indicated that certain piperidine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for further development.
  • Neuroprotective Effects : There is emerging evidence that sulfonamide-containing compounds may offer neuroprotective effects by modulating neurotransmitter systems or reducing neuroinflammation.

Q & A

Q. What are the key steps for synthesizing tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate?

The synthesis involves coupling a piperidine derivative with a sulfonamide group. A representative method for analogous compounds includes:

  • Activation and coupling : Reacting the amine-containing piperidine precursor with 2-bromobenzenesulfonyl chloride in dichloromethane (DCM) using a coupling agent like HBTU and a base such as triethylamine (NEt3) .
  • Purification : Crude products are purified via column chromatography (e.g., using silica gel and gradients of petroleum ether/EtOAc/MeOH) to isolate the target compound in high yield (e.g., 95%) .

Q. How is the structural integrity of this compound validated?

Standard characterization methods include:

  • Spectroscopy : 1H^1H NMR and 13C^{13}C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl, sulfonamide). IR spectroscopy verifies sulfonyl (S=O) and carbamate (C=O) stretches .
  • Chromatography : HPLC or TLC to assess purity (>95%) .

Q. What precautions are necessary during handling and storage?

  • Handling : Use PPE (gloves, lab coat) to avoid inhalation or skin contact. Avoid dust formation; work in a fume hood .
  • Storage : Keep in a sealed container under inert gas (N2_2 or Ar) at 2–8°C. Incompatible with strong oxidizers; monitor for decomposition via periodic NMR analysis .

Advanced Questions

Q. How can structural analogs of this compound be designed to modulate biological activity?

  • Functional group substitution : Replace the 2-bromo group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic properties. For example, 4-fluorophenyl analogs have shown enhanced stability in antimicrobial studies .
  • Stereochemical variation : Synthesize the (3R)-enantiomer to compare binding affinities with biological targets .

Q. How can reaction yields be optimized during sulfonamide coupling?

  • Condition optimization : Use DMAP as a catalyst and maintain temperatures between 0–20°C to minimize side reactions. Adjust stoichiometry (e.g., 1.1 eq sulfonyl chloride) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, but DCM is preferred for easier purification .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 2-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig reactions for introducing aryl/heteroaryl moieties. For example, palladium-catalyzed coupling with boronic acids can generate biaryl derivatives for SAR studies .

Q. What strategies resolve contradictions in reported toxicity data for similar compounds?

  • Tiered testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by acute toxicity studies in model organisms. Note that GHS classification discrepancies (e.g., unclassified vs. Category 3 oral toxicity) may arise from structural differences; always validate with the specific compound .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). The sulfonamide group often acts as a hydrogen-bond acceptor, while the piperidine ring contributes to hydrophobic interactions .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize analogs for synthesis .

Methodological Notes

  • Stereochemical purity : Chiral HPLC or optical rotation measurements are critical for confirming (3S) configuration .
  • Scale-up challenges : Pilot-scale synthesis may require switching from column chromatography to recrystallization (e.g., using EtOAc/hexane) .

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